

Technical Support Center: High-Purity Sodium Oxalate

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Compound of Interest		
Compound Name:	sodium oxalic acid	
Cat. No.:	B148030	Get Quote

Welcome to the technical support center for high-purity sodium oxalate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for high-purity sodium oxalate?

A1: High-purity sodium oxalate should be stored in a cool, dry, and well-ventilated area.[1][2][3] [4] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[1][5][6] Store it away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

Q2: What personal protective equipment (PPE) is required when handling sodium oxalate?

A2: When handling sodium oxalate, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat or protective clothing to prevent skin contact.[1][5][7] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[6][8]

Q3: Is sodium oxalate hazardous? What are the primary safety concerns?

Troubleshooting & Optimization





A3: Yes, sodium oxalate is considered hazardous. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1][6][7] Ingestion can lead to gastrointestinal irritation and potentially renal failure in large doses.[7] Upon heating to decomposition, it may release toxic fumes, including carbon monoxide and sodium oxides.[1][5][9]

Q4: How should I dispose of waste sodium oxalate and its solutions?

A4: Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of it with household garbage.[4] It is recommended to contact a licensed professional waste disposal service.[4] Empty containers should be treated as unused product unless properly cleaned.

Q5: Can I use sodium oxalate that has clumped together?

A5: Clumping is an indication that the material has absorbed moisture due to its hygroscopic nature.[1][5] For applications where high purity and precise concentration are critical, such as preparing a primary standard, using clumped sodium oxalate is not recommended as the water content will affect the mass measurement. For less sensitive applications, it may be possible to use after drying, but this could affect its purity.

Troubleshooting Guide

Issue 1: Inconsistent results in potassium permanganate titrations.

- Question: My standardization of potassium permanganate solution using sodium oxalate is yielding inconsistent and non-reproducible results. What could be the cause?
- Answer: Inconsistent titration results can stem from several factors:
 - Impure or Moist Sodium Oxalate: As a primary standard, the purity and dryness of sodium oxalate are paramount. If the material has absorbed moisture, the weighed amount will not be accurate. Consider drying the sodium oxalate in an oven at a suitable temperature (e.g., 110-120°C) and cooling it in a desiccator before weighing.
 - Incorrect Titration Temperature: The reaction between oxalate and permanganate is slow at room temperature. The titration should be carried out at an elevated temperature, typically between 60-80°C, to ensure a rapid and complete reaction.[10]



- Improper Acidification: The reaction requires a specific acidic environment, usually achieved by adding sulfuric acid. Insufficient acidification can lead to the precipitation of manganese dioxide (a brown solid), which interferes with the endpoint determination.
- Rate of Titrant Addition: Adding the potassium permanganate solution too quickly, especially at the beginning, can lead to side reactions. The initial reaction can be slow to start, but it is catalyzed by the Mn²⁺ ions produced during the reaction. Add the first few milliliters slowly until a persistent pink color disappears.

Issue 2: The prepared sodium oxalate solution is cloudy.

- Question: I dissolved high-purity sodium oxalate in deionized water, but the resulting solution is cloudy. What is the reason for this?
- Answer: A cloudy solution can be due to a few reasons:
 - Insoluble Impurities: While the sodium oxalate itself is high-purity, there may be trace amounts of insoluble matter. The ACS specifications for reagent-grade sodium oxalate allow for a small amount of insoluble matter.[11]
 - Use of Hard Water: If the deionized water source is contaminated with calcium or magnesium ions (hard water), insoluble calcium or magnesium oxalate may precipitate, causing cloudiness. Always use high-quality deionized or distilled water.
 - Low Temperature: Sodium oxalate's solubility decreases at lower temperatures. Ensure the water is at room temperature or slightly warmer to aid dissolution.

Issue 3: Difficulty in dissolving the sodium oxalate powder.

- Question: The sodium oxalate powder is not dissolving completely, even with stirring. How can I facilitate its dissolution?
- Answer: Sodium oxalate has a moderate solubility in water. To aid dissolution:
 - Increase Temperature: Gently warming the solution can increase the solubility of sodium oxalate.



- Continuous Agitation: Use a magnetic stirrer for continuous and efficient mixing.
- Use Sufficient Solvent: Ensure you are using an adequate volume of water for the amount of sodium oxalate you are trying to dissolve. Refer to the solubility data in the table below.

Quantitative Data

Table 1: Physical and Chemical Properties of Sodium Oxalate

Property	Value
Molecular Formula	C2Na2O4
Molecular Weight	134.00 g/mol [6]
Appearance	White, crystalline, odorless powder[1][5]
Melting Point	250-270 °C (decomposes)[5]
Solubility in Water	3.7 g/100 mL at 20°C[9]
Solubility in Ethanol	Insoluble[5][9]
Specific Gravity	2.34[5]

Table 2: Recommended Storage and Handling Conditions

Parameter	Recommendation
Storage Temperature	Cool location[4]
Humidity	Dry, avoid moisture[6][9]
Ventilation	Well-ventilated area[1][2]
Incompatible Materials	Strong oxidizing agents, strong acids[1]
Container	Tightly sealed original container[2][6]

Experimental Protocols



Protocol 1: Preparation of 0.1 M Sodium Oxalate Solution

Objective: To prepare a 0.1 M aqueous solution of sodium oxalate.

Materials:

- High-purity sodium oxalate (C₂Na₂O₄)
- Deionized or distilled water
- 1 L volumetric flask
- Analytical balance
- Weighing paper/boat
- Funnel
- Beaker
- Magnetic stirrer and stir bar

Methodology:

- Calculate the required mass: To prepare 1 L of a 0.1 M solution, you need 0.1 moles of sodium oxalate.
 - Mass = Moles × Molar Mass
 - Mass = 0.1 mol × 134.00 g/mol = 13.400 g
- Weigh the sodium oxalate: Accurately weigh 13.400 g of dry, high-purity sodium oxalate using an analytical balance.
- Dissolve the solid: Transfer the weighed sodium oxalate to a beaker containing approximately 400-500 mL of deionized water. Place a magnetic stir bar in the beaker and stir until the solid is completely dissolved. Gentle warming can be applied if necessary.



- Transfer to volumetric flask: Once dissolved, carefully transfer the solution into a 1 L volumetric flask using a funnel.
- Rinse and add to the mark: Rinse the beaker, stir bar, and funnel with small amounts of deionized water, adding the rinsings to the volumetric flask to ensure a quantitative transfer.
- Final dilution: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
- Homogenize: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Purity Assay by Titration with Potassium Permanganate

Objective: To determine the purity of a sodium oxalate sample by titrating it against a standardized potassium permanganate (KMnO₄) solution.

Materials:

- Sodium oxalate sample
- Standardized ~0.1 N (0.02 M) potassium permanganate solution
- Sulfuric acid (H2SO4), 1 M or concentrated
- Deionized water
- Buret
- Pipette (25 mL)
- Erlenmeyer flasks (250 mL)
- Hot plate
- Thermometer



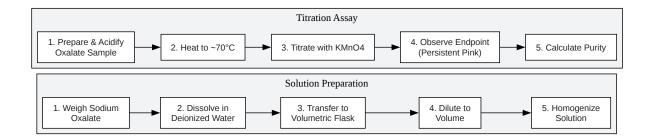
Analytical balance

Methodology:

- Prepare the oxalate solution: Accurately weigh about 0.25 g of the dried sodium oxalate sample and dissolve it in approximately 100 mL of deionized water in a 250 mL Erlenmeyer flask.[11]
- Acidify the solution: Carefully add about 3 mL of concentrated sulfuric acid or 30 mL of 1 M sulfuric acid to the flask.[11]
- Heat the solution: Gently heat the flask on a hot plate to about 70 °C.[11] Do not boil.
- Prepare the buret: Rinse and fill a buret with the standardized potassium permanganate solution. Record the initial volume.
- Titrate: Slowly titrate the hot oxalate solution with the potassium permanganate. The purple color of the permanganate will disappear as it reacts. The endpoint is reached when the first persistent pale pink color remains for at least 30 seconds.[11] This indicates a slight excess of permanganate.
- Record and calculate: Record the final volume of the permanganate solution used. Calculate the purity of the sodium oxalate based on the stoichiometry of the reaction:
 - \circ 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[10]
 - One milliliter of 0.1 N potassium permanganate corresponds to 0.0067 grams of Na₂C₂O₄.
 [11]

Visualizations

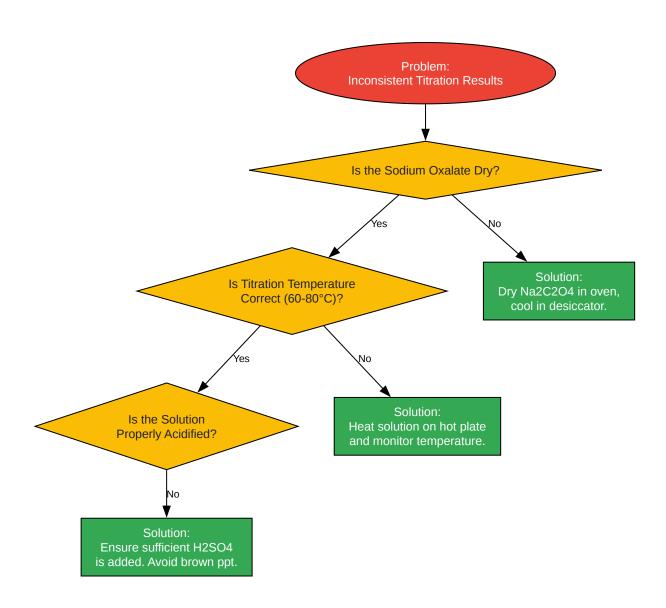




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Caption: Experimental workflow for preparing and assaying sodium oxalate.





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Caption: Troubleshooting logic for inconsistent titration results.



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